Biotin-PEG2-C6-Azide
Biotin-PEG2-C6-Azide
Biotin-PEG2-C6-azide is a PEG derivative containing a biotin group and an azide group. The azide group can react with either alkyne moiety in Cu(I)-catalyzed Click Chemistry reaction or DBCO moiety in copper-free Click Chemistry reaction to form a stable triazole linkage. The spacer arm helps to minimize steric hindrance involved with the binding to avidin molecules. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs)
Brand Name:
Vulcanchem
CAS No.:
1011268-29-3
VCID:
VC0521310
InChI:
InChI=1S/C22H39N7O5S/c23-29-26-9-5-1-2-7-19(30)24-10-12-33-14-15-34-13-11-25-20(31)8-4-3-6-18-21-17(16-35-18)27-22(32)28-21/h17-18,21H,1-16H2,(H,24,30)(H,25,31)(H2,27,28,32)/t17-,18-,21-/m0/s1
SMILES:
C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2
Molecular Formula:
C22H39N7O5S
Molecular Weight:
513.66
Biotin-PEG2-C6-Azide
CAS No.: 1011268-29-3
Cat. No.: VC0521310
Molecular Formula: C22H39N7O5S
Molecular Weight: 513.66
Purity: >98% (or refer to the Certificate of Analysis)
* For research use only. Not for human or veterinary use.
Specification
| Description | Biotin-PEG2-C6-azide is a PEG derivative containing a biotin group and an azide group. The azide group can react with either alkyne moiety in Cu(I)-catalyzed Click Chemistry reaction or DBCO moiety in copper-free Click Chemistry reaction to form a stable triazole linkage. The spacer arm helps to minimize steric hindrance involved with the binding to avidin molecules. PEG Linkers may be useful in the development of antibody drug conjugates (ADCs) |
|---|---|
| CAS No. | 1011268-29-3 |
| Molecular Formula | C22H39N7O5S |
| Molecular Weight | 513.66 |
| IUPAC Name | N-[2-[2-[2-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]ethoxy]ethoxy]ethyl]-6-azidohexanamide |
| Standard InChI | InChI=1S/C22H39N7O5S/c23-29-26-9-5-1-2-7-19(30)24-10-12-33-14-15-34-13-11-25-20(31)8-4-3-6-18-21-17(16-35-18)27-22(32)28-21/h17-18,21H,1-16H2,(H,24,30)(H,25,31)(H2,27,28,32)/t17-,18-,21-/m0/s1 |
| Standard InChI Key | NYAZUAAGKILBHO-WFXMLNOXSA-N |
| SMILES | C1C2C(C(S1)CCCCC(=O)NCCOCCOCCNC(=O)CCCCCN=[N+]=[N-])NC(=O)N2 |
| Appearance | Solid powder |
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